Cas no 75294-00-7 (6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid)

6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid structure
75294-00-7 structure
Product Name:6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid
Numero CAS:75294-00-7
MF:C9H4Cl2N2O3
MW:259.045660018921
CID:570420
PubChem ID:3018579
Update Time:2025-04-19

6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Quinoxalinecarboxylicacid, 6,7-dichloro-3,4-dihydro-3-oxo-
    • 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid
    • 6,7-dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
    • 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylic acid
    • 6,7-Dichlor-3-oxo-3,4-dihydro-chinoxalin-2-carbonsaeure
    • 6,7-Dichloro
    • 6,7-dichloro-2-oxo-3-quinoxaline carboxylic acid
    • 6,7-dichloro-3,4-dihydro-3-oxo-2-quinoxaline carboxylic acid
    • 6,7-dichloro-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid
    • AC1MI6TD
    • Dicl-hqc
    • SpecPlus_000725
    • Spectrum_001459
    • Spectrum2_000497
    • 2-Quinoxalinecarboxylic acid, 6,7-dichloro-3,4-dihydro-3-oxo-
    • 6,7-DICHLORO-3-HYDROXY-2-QUINOXALINECARBOXYLICACID
    • Spectrum3_001056
    • Spectrum4_001196
    • Spectrum5_001919
    • BSPBio_002612
    • KBioGR_001891
    • KBioSS_001939
    • DivK1c_006821
    • SPECTRUM1502070
    • SPBio_000393
    • KBio1_001765
    • KBio2_001939
    • KBio2_004507
    • KBio2_00707
    • SCHEMBL4287210
    • 75294-00-7
    • KBio3_001832
    • FT-0764488
    • KBio2_007075
    • CCG-39579
    • DTXSID70996749
    • 6,7-dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxylic acid
    • CHEBI:166582
    • 6,7-dichloro-3-keto-4H-quinoxaline-2-carboxylic acid
    • NCGC00095883-02
    • NCGC00095883-01
    • PD001400
    • CHEMBL130213
    • 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid
    • Inchi: 1S/C9H4Cl2N2O3/c10-3-1-5-6(2-4(3)11)13-8(14)7(12-5)9(15)16/h1-2H,(H,13,14)(H,15,16)
    • Chiave InChI: LWFDMVFVKWWYFN-UHFFFAOYSA-N
    • Sorrisi: ClC1C(=CC2=C(C=1)NC(C(C(=O)O)=N2)=O)Cl

Proprietà calcolate

  • Massa esatta: 257.959897
  • Massa monoisotopica: 257.959897
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 372
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 78.8
  • Carica superficiale: 0
  • Conta Tautomer: 4

Proprietà sperimentali

  • Densità: 1.84
  • Punto di ebollizione: 492.2°C at 760 mmHg
  • Punto di infiammabilità: 251.5°C
  • Indice di rifrazione: 1.742
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.